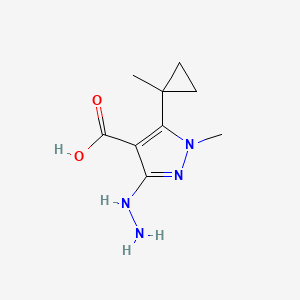

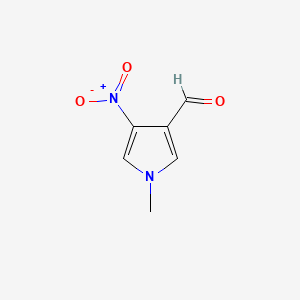

1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrroles . It contains a total of 17 bonds: 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .

Synthesis Analysis

The synthesis of pyrroles, including “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

The molecular structure of “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is characterized by a five-membered ring, an aldehyde group, and a nitro group . The compound contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, and 5 aromatic bonds .Chemical Reactions Analysis

Pyrroles, including “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” is a liquid at room temperature . Its molecular weight is 109.13 .将来の方向性

The future directions for “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” could involve exploring its potential biological activities and developing more efficient synthesis methods . Given the diverse biological activities of pyrrole derivatives, “1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde” could be a promising candidate for further investigation in medicinal chemistry .

特性

IUPAC Name |

1-methyl-4-nitropyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEXGCXHTZHZOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

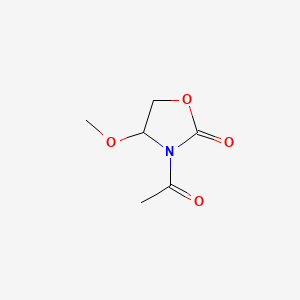

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

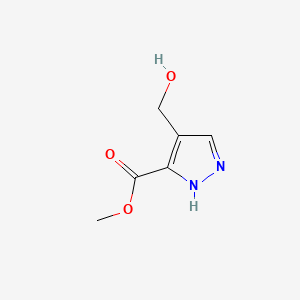

![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)